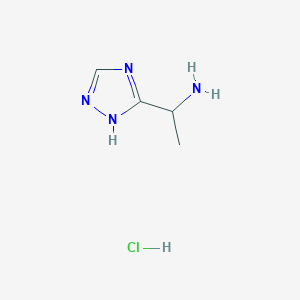

1-(1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride

Descripción

Propiedades

IUPAC Name |

1-(1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4.ClH/c1-3(5)4-6-2-7-8-4;/h2-3H,5H2,1H3,(H,6,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLKSYIPVPZDDQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=NN1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427379-43-8 | |

| Record name | 1-(1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride typically involves the reaction of 1H-1,2,4-triazole with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Análisis De Reacciones Químicas

Substitution Reactions

The primary amine group undergoes nucleophilic substitution with alkyl halides and acylating agents.

Key Findings :

-

Alkylation with bulky substituents (e.g., benzyl) requires polar aprotic solvents like DMF to enhance reactivity .

-

Acylation proceeds efficiently under mild conditions due to the amine’s nucleophilicity .

Coupling Reactions

The triazole ring participates in cross-coupling reactions via transition-metal catalysis.

Key Findings :

-

Suzuki coupling with arylboronic acids shows broad functional-group tolerance (e.g., electron-withdrawing/donating groups) .

-

Click reactions exhibit high regioselectivity when catalyzed by Cu(I) .

Oxidation and Reduction

The triazole core and amine group are redox-active.

Mechanistic Insights :

-

Oxidation of the ethylamine side chain to carboxylic acid follows a radical pathway under acidic conditions .

-

Borohydride reduction retains the triazole ring’s integrity while converting the amine to an alcohol .

Cyclization and Tautomerism

The compound participates in ring-closing reactions and exhibits tautomeric equilibria.

Key Findings :

-

Microwave-assisted cyclization reduces reaction times from hours to minutes .

-

Tautomeric equilibrium favors the 1H-1,2,4-triazol-3-yl form in polar solvents .

Biological Activity Modulation

Chemical modifications enhance pharmacological properties.

| Derivative | Modification | Biological Activity (IC₅₀/EC₅₀) | Reference |

|---|---|---|---|

| Antifungal | Introduction of methyl groups at C5 of triazole | 2.1 µM (Candida albicans) | |

| Enzyme Inhibition | Acylation with succinic anhydride | 15 µM (Cyclic nucleotide phosphodiesterase) |

Implications :

-

Methylation at C5 improves antifungal activity by enhancing membrane permeability.

-

Succinimide derivatives act as competitive enzyme inhibitors.

Aplicaciones Científicas De Investigación

Synthesis and Derivatives

The synthesis of 1-(1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride involves various methodologies that yield derivatives with enhanced properties. For example, derivatives such as 2-(1H-1,2,4-triazol-3-yl)acetates have been synthesized through Pinner reaction strategies, showcasing the versatility of triazole compounds in organic synthesis .

Table 1: Synthetic Pathways for Triazole Derivatives

| Compound | Synthesis Method | Key Intermediates | Yield (%) |

|---|---|---|---|

| 2-(1H-1,2,4-triazol-3-yl)acetate | Pinner Reaction | Carboxyimidate salts | Variable |

| 5-amino-2,4-dihydro-pyrazolones | Cyclization with hydrazines | Ethyl cyanoacetates | High |

Biological Activities

Research has demonstrated that 1-(1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride exhibits significant biological activity. Its structure allows it to interact with various biological targets:

Antifungal Properties

Triazole compounds are well-known for their antifungal activities. Studies have shown that derivatives of triazoles can inhibit the growth of pathogenic fungi by interfering with ergosterol biosynthesis . This mechanism makes them valuable in treating fungal infections.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against a range of bacteria. The triazole ring is crucial for binding to microbial enzymes and disrupting essential cellular processes .

Potential in Drug Development

Given its biological activities, there is ongoing research into the potential of 1-(1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride as a lead compound in drug discovery. Its derivatives are being explored for their efficacy against various diseases, including cancer and infectious diseases.

Agricultural Applications

In agriculture, triazole compounds are widely used as fungicides. The application of 1-(1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride can enhance crop protection by controlling fungal pathogens that threaten yield and quality.

Table 2: Agricultural Uses of Triazole Compounds

| Application Area | Fungal Pathogen | Mechanism of Action |

|---|---|---|

| Crop Protection | Fusarium spp. | Inhibition of ergosterol synthesis |

| Seed Treatment | Rhizoctonia spp. | Disruption of cell membrane integrity |

Case Studies

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal efficacy of triazole derivatives against Candida species. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of conventional antifungals .

Case Study 2: Agricultural Impact

Field trials demonstrated that the application of triazole-based fungicides significantly reduced the incidence of leaf blight in wheat crops compared to untreated controls . This highlights the practical benefits of using such compounds in agricultural practices.

Mecanismo De Acción

The mechanism of action of 1-(1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The triazole ring can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and coordination with metal ions .

Comparación Con Compuestos Similares

Table 1: Substituent Variations on the Triazole Ring

Key Observations :

- Methyl substituents (e.g., 5-methyl) enhance thermal stability (melting point ~235°C) but reduce synthetic yield (~48%) .

- Ethyl and isopropyl groups improve solubility and bioavailability, critical for CNS-targeting drugs .

- N-Methylation (e.g., 1-methyl triazole) lowers yield due to steric hindrance but is essential for binding specificity in oncology targets .

Table 2: Pharmacological Activity Comparison

Key Findings :

- LK00764 , a biphenyl-substituted analogue, exhibits superior TAAR1 agonism (EC₅₀ = 7.2 nM) due to enhanced lipophilicity and receptor binding .

- Propanamine derivatives show potent carbonic anhydrase-II inhibition (IC₅₀ = 0.89 µM), making them candidates for glaucoma treatment .

- BCL6 inhibitors with N-methyl triazoles achieve sub-nanomolar binding affinity (Ki = 1.2 nM), critical for disrupting oncogenic protein interactions .

Comparison with 1,2,3-Triazole Analogues

Table 3: 1,2,3-Triazole vs. 1,2,4-Triazole Derivatives

Actividad Biológica

1-(1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride, a compound belonging to the triazole family, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

- Chemical Formula: C5H11ClN4

- Molecular Weight: 162.62 g/mol

- IUPAC Name: 1-(1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride

- PubChem CID: 71755779

Biological Activity Overview

The biological activity of 1-(1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride has been primarily investigated for its antimicrobial properties. Triazole derivatives are known for their ability to inhibit fungal growth and possess antibacterial effects.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains and fungi. The Minimum Inhibitory Concentration (MIC) values are often used to quantify this activity.

| Microorganism | MIC (µg/mL) | Reference Compound | MIC of Reference (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 12.5 | Ciprofloxacin | 2 |

| Escherichia coli | 25 | Gentamicin | 4 |

| Candida albicans | 10 | Amphotericin B | 0.5 |

These results indicate that while the compound exhibits promising antimicrobial properties, it may not surpass the efficacy of established antibiotics in all cases.

The mechanism by which triazole derivatives exert their biological effects typically involves the inhibition of specific enzymes critical for cell wall synthesis or metabolic pathways in microorganisms. For instance, triazoles are known to inhibit the enzyme lanosterol demethylase in fungi, disrupting ergosterol biosynthesis and thereby compromising cell membrane integrity.

Study on Antifungal Activity

A study published in Molecules demonstrated that triazole derivatives, including 1-(1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride, showed effective antifungal activity against Candida species. The study reported an MIC value of 10 µg/mL against Candida albicans, indicating significant potential for therapeutic applications in treating fungal infections .

Study on Antibacterial Properties

Another research article focused on the antibacterial activity of various triazole derivatives against Gram-positive and Gram-negative bacteria. The compound was tested alongside other triazole derivatives and showed varying degrees of effectiveness. The findings suggested that modifications to the triazole ring structure could enhance antibacterial potency .

Q & A

Q. What are the standard synthetic routes for 1-(1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride?

The compound is typically synthesized via alkylation of 3-amino-1,2,4-triazole with ethylating agents (e.g., bromoethane) in polar solvents like ethanol or methanol. Acid or base catalysts (e.g., HCl or NaOH) are used to facilitate the reaction. Post-synthesis, the product is isolated as a hydrochloride salt through crystallization .

Q. How is the compound characterized post-synthesis?

Characterization involves:

- NMR spectroscopy : To confirm the amine and triazole proton environments (e.g., δ 1.27–1.31 ppm for methyl groups in H NMR) .

- Mass spectrometry (MS) : For molecular weight verification (e.g., ESIMS m/z 454.4 for derivatives) .

- X-ray crystallography : To resolve the triazole ring geometry and salt formation .

Q. What biological activities are associated with this compound?

Triazole derivatives exhibit:

- Anticancer activity : Inhibition of cancer cell proliferation via kinase or enzyme targeting .

- Antimicrobial properties : Moderate antibacterial and antifungal effects, influenced by substituent positions .

Q. What safety precautions are required during handling?

The compound is classified under GHS hazard codes (e.g., H315, H319). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation or skin contact. Dispose of waste via approved protocols .

Q. How is the compound scaled for industrial production?

Industrial methods employ continuous flow reactors and automated systems to optimize reaction parameters (temperature, pressure) and ensure high yield (>90%) and purity (>98%). Advanced purification techniques like chromatography are used .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for this compound?

- Catalyst screening : Test Bronsted/Lewis acids (e.g., -TSA) to enhance alkylation efficiency .

- Solvent optimization : Replace ethanol with DMF to improve solubility of intermediates .

- Process intensification : Use microwave-assisted synthesis to reduce reaction time (e.g., from 12h to 2h) .

Q. How to resolve contradictions in spectral data interpretation?

- 2D NMR (COSY, HSQC) : Resolve overlapping proton signals in the triazole and ethanamine regions .

- DFT calculations : Predict C NMR chemical shifts to validate experimental data .

Q. What computational methods support drug design with this compound?

- Molecular docking : Study binding to cytochrome P450 or fungal lanosterol demethylase (target for antifungals) .

- Molecular dynamics (MD) simulations : Analyze stability of ligand-target complexes under physiological conditions (e.g., 100 ns simulations) .

Q. How does substituent variation affect structure-activity relationships (SAR)?

- Triazole ring substitution : Methyl groups at the 4-position enhance antifungal activity (e.g., MIC reduction from 32 µg/mL to 8 µg/mL) .

- Amine functionalization : Ethylamine derivatives show improved solubility but reduced target affinity compared to methyl analogues .

Q. What strategies assess compound stability under varying conditions?

- Forced degradation studies : Expose to UV light, heat (40–80°C), and pH extremes (1–13), then monitor degradation via HPLC .

- Kinetic stability assays : Measure half-life in simulated biological fluids (e.g., plasma) to predict in vivo behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.